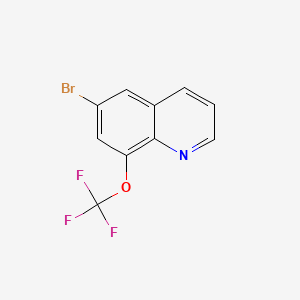

6-Bromo-8-trifluoromethoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

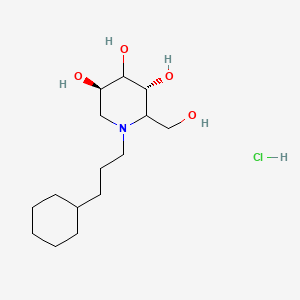

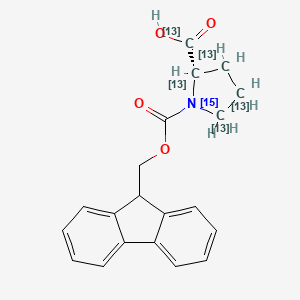

6-Bromo-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₀H₅BrF₃NO . It has a molecular weight of 292.05 . The compound is also known by its CAS Registry Number, 1280786-71-1 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-trifluoromethoxyquinoline can be represented by the canonical SMILES string: C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F . This indicates the presence of a quinoline core with bromine and trifluoromethoxy substituents.Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm³ . Its boiling point is predicted to be 285.4±35.0 °C . The compound has a molar refractivity of 54.9±0.3 cm³ . It has a polar surface area of 13 Ų and a molar volume of 166.5±3.0 cm³ .科学的研究の応用

Synthesis and Selective Reactions

6-Bromo-8-trifluoromethoxyquinoline serves as a crucial intermediate in the synthesis of quinoline derivatives. The method involves bromination reactions leading to efficiently produced quinoline compounds. These derivatives are valuable for further functionalization through reactions like lithium–halogen exchange, providing a pathway to synthesize novel trisubstituted quinolines with potential biological activities. This showcases the compound's role in facilitating the preparation of structurally diverse quinolines through selective and efficient synthetic routes (Şahin et al., 2008).

Photolabile Protecting Groups

Research on brominated hydroxyquinolines, closely related to 6-Bromo-8-trifluoromethoxyquinoline, indicates their utility as photolabile protecting groups with higher efficiency and selectivity for single-photon and multiphoton excitation. This application is particularly relevant in biological studies where controlled release of protected substances is required, demonstrating the compound's potential in advanced biochemistry and cell biology studies (Fedoryak & Dore, 2002).

Ligand Synthesis and Coordination Chemistry

The synthesis of metal complexes utilizing 8-quinolyl derivatives, which include 6-Bromo-8-trifluoromethoxyquinoline frameworks, outlines its significance in coordination chemistry. These compounds participate in the formation of metal complexes with distinct properties, including solvatochromism, which could be explored for their potential applications in materials science and catalysis (Enders, Kohl, & Pritzkow, 2001).

Antimicrobial Activity

Derivatives of 6-Bromo-quinazolinones, which share a core structural motif with 6-Bromo-8-trifluoromethoxyquinoline, have been explored for their pharmacological properties, including antimicrobial activities. This highlights the compound's relevance in the development of new therapeutic agents, providing a foundation for further research into their potential medical applications (Rajveer et al., 2010).

Safety And Hazards

6-Bromo-8-trifluoromethoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place with the container kept tightly closed .

特性

IUPAC Name |

6-bromo-8-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRADLZHKEDVMNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681956 |

Source

|

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-trifluoromethoxyquinoline | |

CAS RN |

1280786-71-1 |

Source

|

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)